molecular formula C20H18N2O5 B2560507 Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate CAS No. 903357-95-9

Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate

Cat. No. B2560507
CAS RN: 903357-95-9
M. Wt: 366.373
InChI Key: TWQYYQCWGWFJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate, also known as MIQOB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of isoquinolinone derivatives and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is not fully understood. However, it has been shown to selectively accumulate in lysosomes and induce lysosomal membrane permeabilization (LMP). Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been found to induce autophagy and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes and cell death. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been found to induce autophagy and apoptosis in cancer cells. In addition, Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has several advantages for use in lab experiments. It is a highly selective fluorescent probe for lysosomes and has been shown to have low cytotoxicity. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is also stable and can be easily synthesized in large quantities. However, Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has some limitations, including its potential for off-target effects and the need for optimization of experimental conditions.

Future Directions

There are several future directions for the study of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate. One potential avenue is the development of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate-based therapeutics for cancer treatment. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate could also be further optimized as a fluorescent probe for imaging of lysosomes and other cellular structures. In addition, further studies are needed to fully understand the mechanism of action of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate and its potential off-target effects.
Conclusion:
Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a wide range of applications, including as a fluorescent probe for imaging of lysosomes, mitochondria, and endoplasmic reticulum. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been used as a tool for studying the role of autophagy in cancer cells and as a potential therapeutic agent for cancer treatment. Although the mechanism of action of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate is not fully understood, it has been found to have a wide range of biochemical and physiological effects. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has several advantages for use in lab experiments, but also has some limitations that need to be addressed. There are several future directions for the study of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate, including the development of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate-based therapeutics and further optimization of its use as a fluorescent probe.

Synthesis Methods

The synthesis of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate involves the reaction of 2-methyl-1-oxoisoquinoline-5-carboxylic acid with methyl 4-aminobenzoate in the presence of thionyl chloride. The resulting compound is then treated with 2-(2-methyl-1-oxoisoquinolin-5-yloxy)acetyl chloride to obtain Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate. This method has been optimized to yield a high purity and yield of Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate.

Scientific Research Applications

Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for imaging of lysosomes, mitochondria, and endoplasmic reticulum. Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate has also been used as a tool for studying the role of autophagy in cancer cells and as a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-22-11-10-15-16(19(22)24)4-3-5-17(15)27-12-18(23)21-14-8-6-13(7-9-14)20(25)26-2/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQYYQCWGWFJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-(2-methyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate

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